2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol
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Overview
Description
2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . It is characterized by a cyclohexene ring substituted with two methyl groups and a propanol group. This compound is often used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol typically involves the hydrogenation of 3,4-dimethylcyclohex-3-en-1-one followed by the addition of a propanol group. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: SOCl2, PBr3, pyridine as a base.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Saturated alcohols.
Substitution: Alkyl halides, esters.
Scientific Research Applications
2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s structural features allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylcyclohex-3-en-1-yl)ethanol: Similar structure but with an ethanol group instead of propanol.
3,4-Dimethylcyclohexanol: Lacks the double bond in the cyclohexene ring.
2-(3,4-Dimethylcyclohex-3-en-1-yl)acetaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol is unique due to its specific combination of a cyclohexene ring with two methyl groups and a propanol group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
2-(3,4-dimethylcyclohex-3-en-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-8-5-6-10(7-9(8)2)11(3,4)12/h10,12H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWMDWGYMPWZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)C(C)(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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